molecular formula C13H15N5O2S B2477548 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide CAS No. 326909-22-2

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide

Cat. No.: B2477548
CAS No.: 326909-22-2
M. Wt: 305.36
InChI Key: XSIFMLZAQGKETI-UHFFFAOYSA-N
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Description

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a diethylsulfamoyl group, and a methanecarbohydrazonoyl cyanide moiety

Preparation Methods

The synthesis of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with sulfonyl chloride to form diethylsulfamoyl chloride.

    Introduction of the cyano group: The cyano group can be introduced using cyanation reagents such as potassium cyanide or trimethylsilyl cyanide.

    Formation of the methanecarbohydrazonoyl cyanide moiety:

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide can be compared with other similar compounds, such as:

    N-cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic electrophilic cyanating agent.

    Cyanoacetamide derivatives: These compounds are used as precursors for heterocyclic synthesis and have diverse biological activities.

    Cyanobenzotriazole: This compound is frequently used as an electrophilic cyanation reagent.

Properties

IUPAC Name

3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFMLZAQGKETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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